5-Chloro-2-(ethanesulfonyl)aniline
Overview
Description
5-Chloro-2-(ethanesulfonyl)aniline: is an organic compound with the molecular formula C8H10ClNO2S. It is characterized by the presence of a chloro group at the 5-position and an ethanesulfonyl group at the 2-position on an aniline ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(ethanesulfonyl)aniline typically involves the sulfonation of 5-chloro-2-nitroaniline followed by reduction. The general steps are:
Sulfonation: 5-Chloro-2-nitroaniline is reacted with ethanesulfonyl chloride in the presence of a base such as pyridine to introduce the ethanesulfonyl group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(ethanesulfonyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like iron powder and hydrochloric acid or catalytic hydrogenation.
Major Products:
Substitution Products: Various substituted anilines.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Scientific Research Applications
5-Chloro-2-(ethanesulfonyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(ethanesulfonyl)aniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
- 5-Chloro-2-methyl aniline
- 5-Chloro-2-nitroaniline
- 2-Chloro-5-nitroaniline
Comparison: 5-Chloro-2-(ethanesulfonyl)aniline is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications and research .
Properties
IUPAC Name |
5-chloro-2-ethylsulfonylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-2-13(11,12)8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXGJBQAKLPYKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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